Volatility and Handling: Lower Boiling Point vs. 4-Benzyloxy-2(1H)-pyridone
1-(3-(Benzyloxy)pyridin-2-yl)ethanone exhibits a significantly lower predicted boiling point compared to the structurally related 4-benzyloxy-2(1H)-pyridone, indicating higher volatility which can simplify purification via distillation or solvent evaporation. The target compound's boiling point is predicted to be 364.4±27.0 °C , whereas 4-benzyloxy-2(1H)-pyridone has a predicted boiling point of 464.3±45.0 °C [1].
Δ -99.9 °C
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 364.4±27.0 °C (Predicted) |
| Comparator Or Baseline | 4-Benzyloxy-2(1H)-pyridone (CAS 53937-02-3): 464.3±45.0 °C (Predicted) |
| Quantified Difference | Difference of -99.9 °C |
| Conditions | Predicted values at 760 mmHg pressure, based on computational models. |
Why This Matters
A lower boiling point suggests that the compound is easier to handle and purify under milder conditions, reducing the risk of thermal decomposition and improving the efficiency of synthetic workflows.
- [1] BOC Sciences. 4-Benzyloxy-2(1H)-pyridone (CAS 53937-02-3) Product Page. Available at: https://buildingblock.bocsci.com/4-benzyloxy-2-1h-pyridone-cas-53937-02-3-item-92-516494.html (Accessed 2026-04-22). View Source
